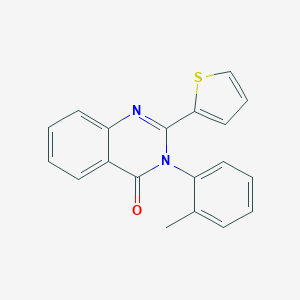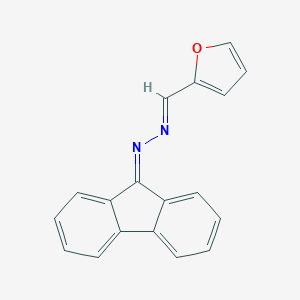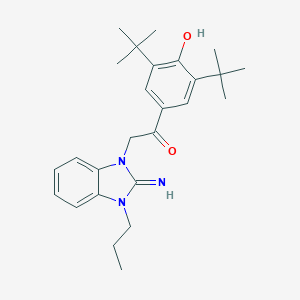
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that features a quinazolinone core structure substituted with a 2-methylphenyl group and a 2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-methylbenzaldehyde and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring or the substituents, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-thienyl)-4(3H)-quinazolinone: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical properties.
3-(2-methylphenyl)-4(3H)-quinazolinone:
Uniqueness
3-(2-METHYLPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the 2-methylphenyl and 2-thienyl groups. These substituents can enhance its biological activity and provide opportunities for further functionalization, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14N2OS |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H14N2OS/c1-13-7-2-5-10-16(13)21-18(17-11-6-12-23-17)20-15-9-4-3-8-14(15)19(21)22/h2-12H,1H3 |
InChI Key |
WWXQQRNIONNVIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B377710.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dichlorophenyl)methanone](/img/structure/B377712.png)
![N-[1-[(4-chloroanilino)carbonyl]-2-(3,5-dichloro-2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377713.png)
![(3Z)-3-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B377716.png)
![4-[(5-Methyl-2-furyl)(2-methylphenyl)4-morpholinylphosphorimidoyl]morpholine](/img/structure/B377718.png)
![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377719.png)

![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)


![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![4-[(2,6-dichloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377733.png)
